2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one
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Overview
Description
2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one typically involves the bromination of thieno[3,2-c]pyridin-4-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and organic solvents.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reaction conditions typically involve the use of a base such as potassium carbonate in an appropriate solvent.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions including the presence of a base and a suitable solvent such as toluene or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an aminated thieno[3,2-c]pyridin-4-one derivative, while a Suzuki coupling reaction would result in a biaryl compound.
Scientific Research Applications
2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of organic semiconductors and other electronic materials due to its conjugated structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms can enhance the compound’s reactivity, facilitating its incorporation into larger molecular frameworks .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]pyridin-4-one: The non-brominated parent compound, which lacks the enhanced reactivity provided by the bromine atoms.
2,7-Dichloro-5h-thieno[3,2-c]pyridin-4-one: A similar compound where chlorine atoms replace the bromine atoms, potentially altering its reactivity and applications.
Uniqueness
The bromine atoms make it a versatile intermediate for further functionalization, enabling the synthesis of a wide range of derivatives with diverse properties .
Properties
Molecular Formula |
C7H3Br2NOS |
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Molecular Weight |
308.98 g/mol |
IUPAC Name |
2,7-dibromo-5H-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H3Br2NOS/c8-4-2-10-7(11)3-1-5(9)12-6(3)4/h1-2H,(H,10,11) |
InChI Key |
PQYIPGHHKRBQAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC=C2Br)Br |
Origin of Product |
United States |
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